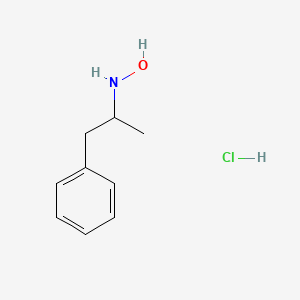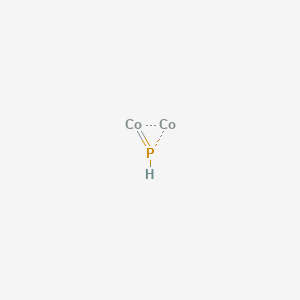
Cobalt;phosphanylidenecobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt;phosphanylidenecobalt is a coordination compound that features cobalt atoms bonded to phosphanylidenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;phosphanylidenecobalt typically involves the reaction of cobalt salts with phosphanylidenes under controlled conditions. One common method is the chemical bath deposition technique, where cobalt salts are reacted with phosphanylidenes in a solution, leading to the formation of the desired compound . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where cobalt salts and phosphanylidenes are mixed under optimized conditions. The process may include steps such as precipitation, filtration, and purification to obtain the final product. Advanced techniques like solid-liquid separation and calcination in the presence of oxygen can be employed to enhance the stability and purity of the compound .
化学反应分析
Types of Reactions
Cobalt;phosphanylidenecobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction may yield lower oxidation state cobalt complexes. Substitution reactions can result in a variety of cobalt-ligand complexes .
科学研究应用
Cobalt;phosphanylidenecobalt has a wide range of applications in scientific research:
作用机制
The mechanism of action of cobalt;phosphanylidenecobalt involves its interaction with molecular targets and pathways in biological systems. For example, in cancer cells, the compound can induce cell death through mechanisms such as ferroptosis, where it generates reactive oxygen species that damage cellular components . The compound’s ability to interact with proteins and DNA also plays a crucial role in its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to cobalt;phosphanylidenecobalt include other cobalt coordination complexes, such as:
- Cobalt(II) phosphate
- Cobalt(III) oxide
- Cobalt(II) chloride
Uniqueness
This compound is unique due to its specific coordination environment and the presence of phosphanylidenes, which impart distinct chemical and physical properties. Compared to other cobalt complexes, it may exhibit enhanced catalytic activity, stability, and biological activity .
属性
分子式 |
Co2HP |
|---|---|
分子量 |
149.8481 g/mol |
IUPAC 名称 |
cobalt;phosphanylidenecobalt |
InChI |
InChI=1S/2Co.HP/h;;1H |
InChI 键 |
LJZGLCGFCNJCTO-UHFFFAOYSA-N |
规范 SMILES |
P=[Co].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


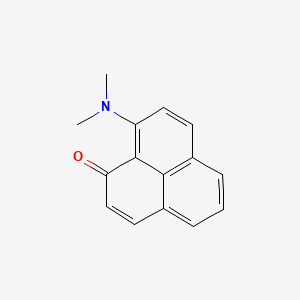
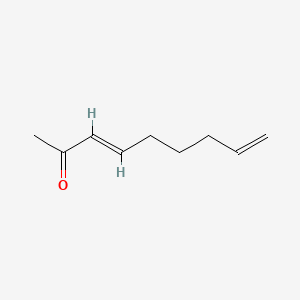
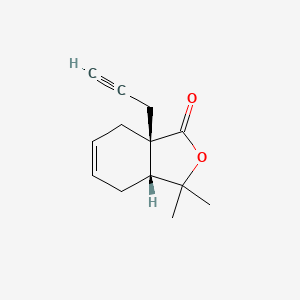
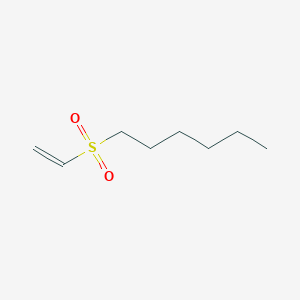
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
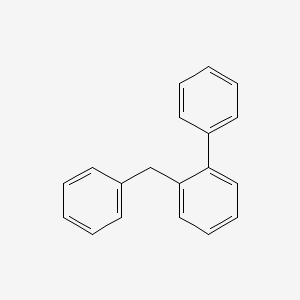
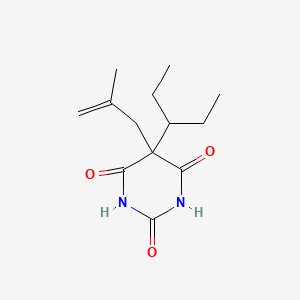
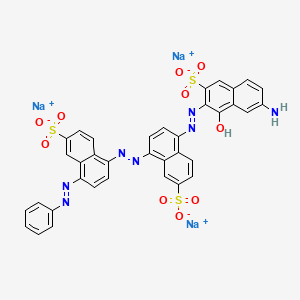

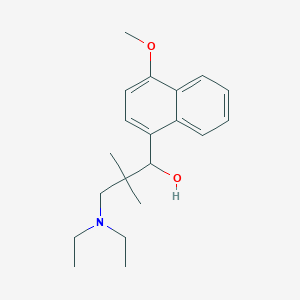
![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
